molecular formula C8H13N3O B15213024 2-(Diethylamino)pyrimidin-4(1H)-one CAS No. 55042-56-3

2-(Diethylamino)pyrimidin-4(1H)-one

Katalognummer: B15213024
CAS-Nummer: 55042-56-3
Molekulargewicht: 167.21 g/mol
InChI-Schlüssel: ZRVKDGHDCOMYDX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Diethylamino)pyrimidin-4(1H)-one is a heterocyclic compound that features a pyrimidine ring substituted with a diethylamino group at the 2-position and a keto group at the 4-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)pyrimidin-4(1H)-one typically involves the reaction of diethylamine with a suitable pyrimidine precursor. One common method involves the cyclocondensation of 2-amino-4,6-dichloropyrimidine with diethylamine under reflux conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated by crystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce the environmental impact of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Diethylamino)pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of 2-(Diethylamino)pyrimidin-4-ol.

    Substitution: Formation of various substituted pyrimidin-4-ones depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(Diethylamino)pyrimidin-4(1H)-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(Diethylamino)pyrimidin-4(1H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to therapeutic effects such as reduced cell proliferation or enhanced apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Aminopyrimidin-4(1H)-one: Lacks the diethylamino group, which may result in different chemical reactivity and biological activity.

    2-(Dimethylamino)pyrimidin-4(1H)-one: Similar structure but with dimethylamino instead of diethylamino, potentially affecting its steric and electronic properties.

    2-(Pyrrolidin-1-yl)pyrimidin-4(1H)-one: Contains a pyrrolidine ring instead of the diethylamino group, which may alter its interaction with biological targets.

Uniqueness

2-(Diethylamino)pyrimidin-4(1H)-one is unique due to the presence of the diethylamino group, which can influence its solubility, reactivity, and interaction with biological molecules. This structural feature may enhance its potential as a versatile building block in synthetic chemistry and its efficacy in various biological applications .

Eigenschaften

CAS-Nummer

55042-56-3

Molekularformel

C8H13N3O

Molekulargewicht

167.21 g/mol

IUPAC-Name

2-(diethylamino)-1H-pyrimidin-6-one

InChI

InChI=1S/C8H13N3O/c1-3-11(4-2)8-9-6-5-7(12)10-8/h5-6H,3-4H2,1-2H3,(H,9,10,12)

InChI-Schlüssel

ZRVKDGHDCOMYDX-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C1=NC=CC(=O)N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.